

The Pharmacological Landscape of (4-Phenylthiazol-2-yl)methanamine Derivatives: A Technical Overview

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Compound of Interest

Compound Name: (4-Phenylthiazol-2-yl)methanamine

Cat. No.: B1350949

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Disclaimer: The specific mechanism of action for the parent compound, **(4-Phenylthiazol-2-yl)methanamine**, is not extensively documented in publicly available research. Scientific efforts have predominantly focused on the synthesis and biological evaluation of its various derivatives. This guide, therefore, provides an in-depth overview of the established and proposed mechanisms of action for these derivatives, which collectively highlight the therapeutic potential of the 4-phenylthiazole-2-amine scaffold.

The 2-amino-4-phenylthiazole framework is recognized as a "privileged structure" in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents with a wide array of biological activities.^{[1][2][3][4][5][6]} Research has demonstrated that derivatives incorporating this scaffold exhibit significant potential in oncology, as well as in the treatment of fungal and bacterial infections.^{[2][3][7]}

Anticancer Activity of 4-Phenylthiazole Derivatives

A substantial body of research has focused on the anticancer properties of 4-phenylthiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor progression.^{[1][8][9]}

Proposed Mechanisms of Anticancer Action

Induction of Apoptosis: Several studies suggest that N-(4-phenylthiazol-2-yl)cinnamamide derivatives may exert their antitumor effects by inducing apoptosis in cancer cells.[\[8\]](#) This programmed cell death is a critical pathway for eliminating malignant cells. While the precise signaling cascade is not fully elucidated for all derivatives, the activation of caspases, key executioner enzymes in apoptosis, is a likely downstream event.[\[9\]](#)

Enzyme Inhibition: Certain derivatives have been designed to target specific enzymes that are overactive in cancer. For instance, 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising candidates for targeting SIRT2 and EGFR, two proteins implicated in cancer cell survival and proliferation.[\[1\]](#)

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of various 4-phenylthiazole derivatives has been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized below.

Compound Class	Derivative	Cell Line	IC ₅₀ (μM)	Reference
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid	Compound 21	A549 (Lung)	5.42	[1]
Compound 22	A549 (Lung)	2.47	[1]	
Compound 25	A549 (Lung)	8.05	[1]	
Compound 26	A549 (Lung)	25.4	[1]	
Cisplatin (Control)	A549 (Lung)	11.71	[1]	
4-methylthiazole-2-amine	Compounds 3a, 3b, 3c, 6g, 6h, 6i	K562, U937 (Leukemia)	1.5 - 50	[3]

Experimental Protocols

General Procedure for In Vitro Cytotoxicity Assessment (MTT Assay):

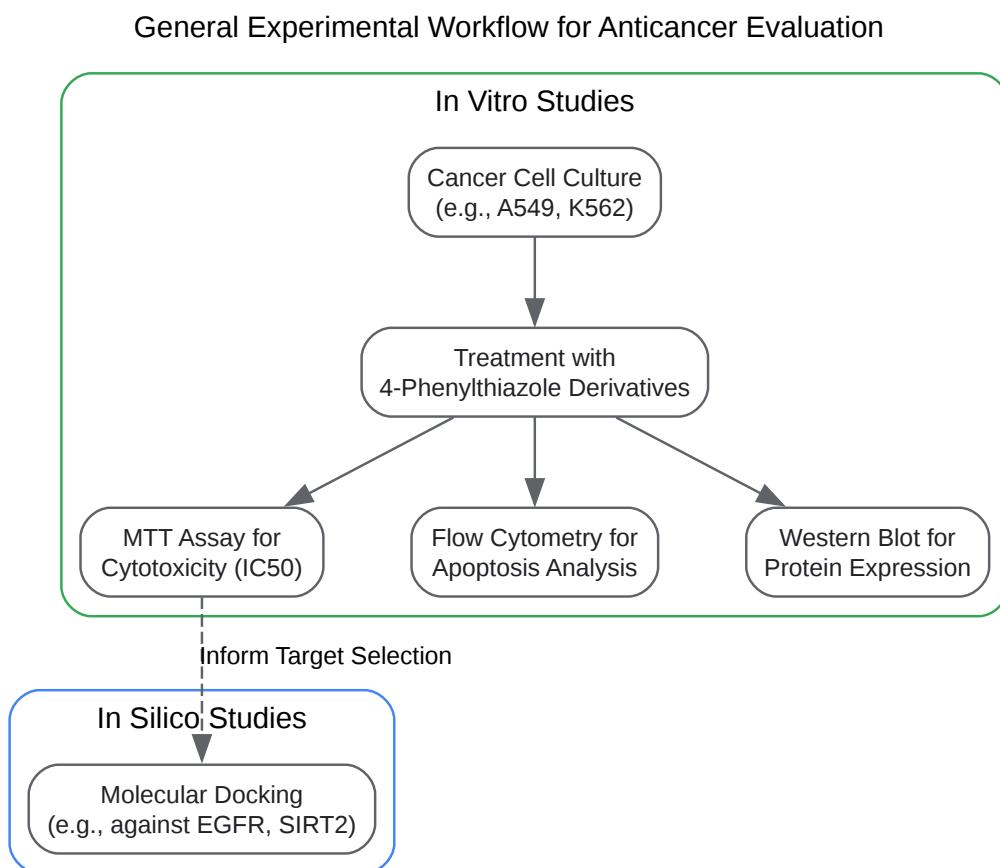
- Cell Seeding: Cancer cells (e.g., A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A standard chemotherapeutic agent (e.g., cisplatin) is often used as a positive control.
- Incubation: The plates are incubated for a specified period (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
- Formazan Solubilization: After a further incubation period, the medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined from dose-response curves.

Apoptosis Detection by Flow Cytometry:

- Cell Treatment: Cells are treated with the compound of interest at its IC₅₀ concentration for a defined period.
- Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
- Staining: Cells are resuspended in a binding buffer and stained with Annexin V (to detect early apoptotic cells) and propidium iodide (to detect late apoptotic/necrotic cells).

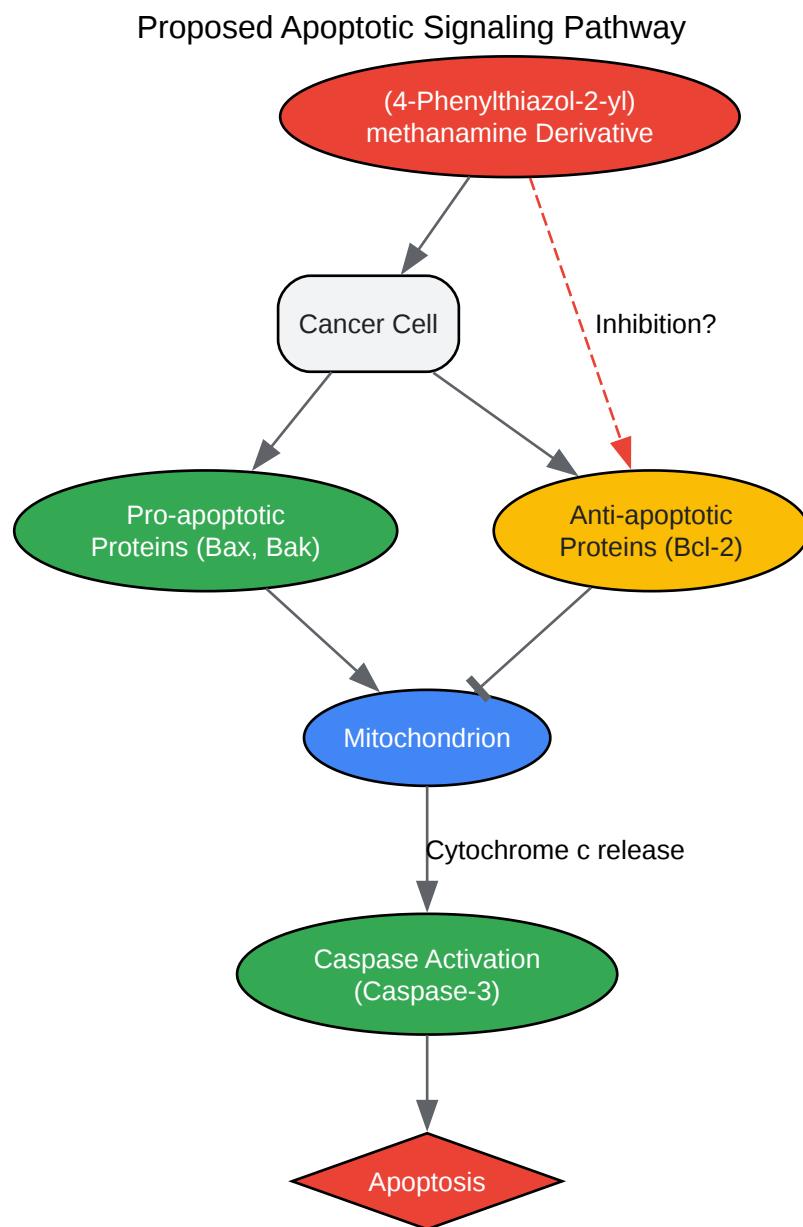
- Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.

Visualizing Anticancer Mechanisms

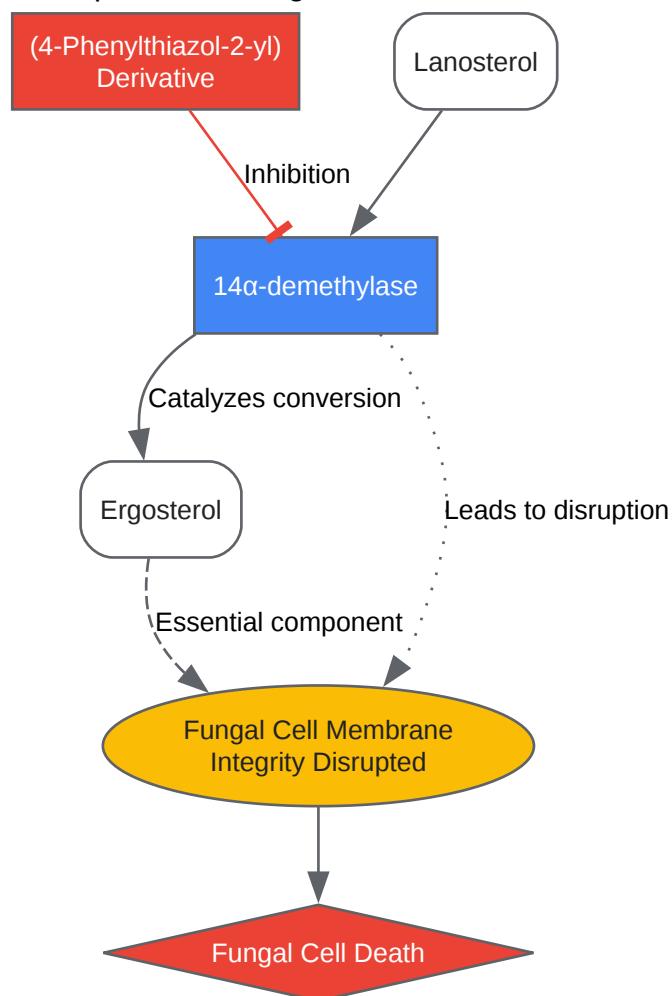


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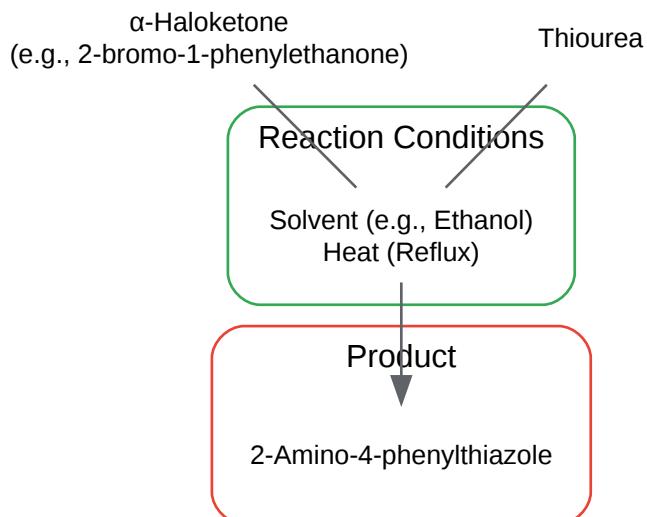
Caption: Workflow for evaluating the anticancer potential of novel compounds.



Proposed Antifungal Mechanism of Action



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